molecular formula C18H20N2O2 B12790011 2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140412-95-9

2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12790011
CAS No.: 140412-95-9
M. Wt: 296.4 g/mol
InChI Key: BBWJIFGPEJUGDS-UHFFFAOYSA-N
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Description

2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials might include substituted benzene derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the oxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, compounds of this class are often investigated for their pharmacological properties, including potential therapeutic effects in treating diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,8-dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
  • 2-Amino-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Uniqueness

The unique combination of functional groups and the specific structure of 2-Amino-7,8-dimethyl-10-propyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

140412-95-9

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

8-amino-2,3-dimethyl-5-propylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C18H20N2O2/c1-4-7-20-15-8-11(2)12(3)9-17(15)22-16-6-5-13(19)10-14(16)18(20)21/h5-6,8-10H,4,7,19H2,1-3H3

InChI Key

BBWJIFGPEJUGDS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C(=C2)C)C)OC3=C(C1=O)C=C(C=C3)N

Origin of Product

United States

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